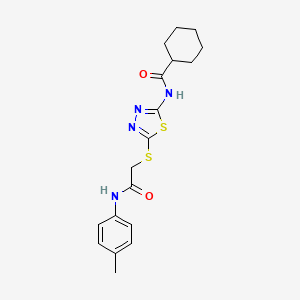![molecular formula C27H26N4O3S B2542195 N-(4-acetylphenyl)-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide CAS No. 496777-33-4](/img/structure/B2542195.png)
N-(4-acetylphenyl)-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-acetylphenyl)-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide" is a chemical entity that appears to be structurally related to piperazine derivatives, which are known for their diverse pharmacological activities. Piperazine derivatives have been synthesized and evaluated for various biological activities, including anti-acetylcholinesterase (anti-AChE) activity as seen in the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives . These compounds have shown significant potential in the development of therapeutic agents, particularly in the context of neurodegenerative diseases such as dementia .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the introduction of various functional groups to enhance biological activity and improve pharmacokinetic properties. For instance, the introduction of bulky moieties and the modification of the nitrogen atom of benzamide have been found to dramatically enhance anti-AChE activity . Similarly, in the pursuit of anti-tuberculosis agents, modifications such as the replacement of the benzyl group on the piperazine ring, introduction of a nitrogen atom into the aromatic ring, and expansion to a bicyclic moiety have been employed to retain or improve activity while increasing bioavailability . These strategies could be relevant to the synthesis of "N-(4-acetylphenyl)-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide", suggesting that careful structural modifications can lead to compounds with desired biological properties.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their interaction with biological targets. The presence of a basic nitrogen atom in the piperidine ring is a key feature that influences activity, as evidenced by the increased activity observed when this nitrogen is modified . The structural features of the compound , such as the 1,3-dioxobenzo[de]isoquinolin-2-yl moiety, could potentially interact with biological targets in a similar manner, affecting the compound's efficacy and specificity.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their substituents. The modifications made to the piperazine derivatives in the context of anti-AChE and anti-tuberculosis activities involve reactions that introduce or alter functional groups to enhance the compounds' interactions with their respective targets . These reactions are carefully designed to improve the pharmacological profile of the compounds without compromising their inherent activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and bioavailability, are influenced by their structural features. For example, the introduction of a bulky substituent in the para position of the benzamide moiety has been shown to increase anti-AChE activity . In the case of anti-tuberculosis agents, modifications were made to improve absorption and serum half-life, addressing issues related to metabolic cleavage and poor bioavailability . These properties are critical in the development of a drug candidate, as they determine the compound's behavior in biological systems and its suitability for therapeutic use.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Potentials
- Antimicrobial Activity: Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have shown potential antimicrobial activity against various bacterial and fungal strains, highlighting their significance in addressing antibiotic resistance (Babu, Srinivasulu, & Kotakadi, 2015).
- Photophysical Properties: The study of norfloxacin derivatives, including those with piperazine rings, has contributed to understanding the photophysical properties and the role of excited state intramolecular charge transfer in such compounds, which is crucial for developing fluorescent probes and photoactive materials (Cuquerella, Miranda, & Bosca, 2006).
- Anticancer Activity: Synthesis of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives has shown significant antimicrobial and anticancer activities, demonstrating the potential of such compounds in cancer therapy (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).
Chemical Synthesis and Modification
- Synthetic Routes: Research has focused on developing efficient synthetic routes for carbothioamide derivatives, including those similar to the compound , to explore their biological activities and potential applications in drug development (Abdou, Fahmy, & Kamel, 2002).
- Chemical Derivatives: The creation of chemical derivatives, such as berberine-piperazine conjugates, has been investigated for their potential antioxidant and cytotoxic properties, suggesting the versatility of these compounds in pharmaceutical research (Mistry, Keum, & Kim, 2015).
Pharmacological Properties
- Antibacterial and Antifungal Properties: Compounds incorporating piperazine and carbothioamide moieties have been synthesized and shown to possess promising antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Patel & Shaikh, 2011).
- Anti-Breast Cancer Activity: The design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity have been explored, showing significant antiproliferative effects on breast cancer cell lines, which underscores the therapeutic potential of these compounds (Viswas, Pundir, & Lee, 2019).
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-18(32)19-8-10-21(11-9-19)28-27(35)30-15-12-29(13-16-30)14-17-31-25(33)22-6-2-4-20-5-3-7-23(24(20)22)26(31)34/h2-11H,12-17H2,1H3,(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUSKKMQUIJOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

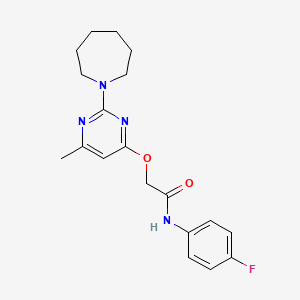

![2-Azaspiro[4.4]nonan-7-ol hydrochloride](/img/structure/B2542118.png)
![1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B2542119.png)

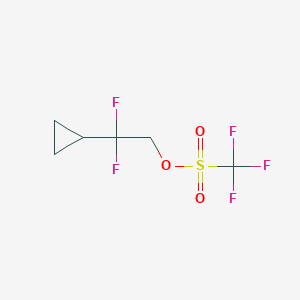
![4-(4-hydroxyphenyl)-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2542124.png)
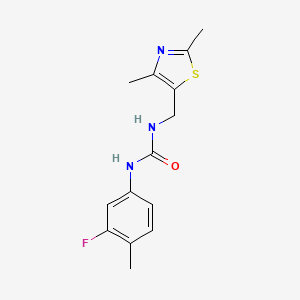
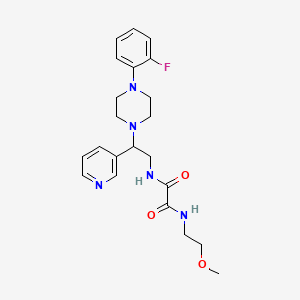
![2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2542130.png)

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2542133.png)
